1-Ethyl-4-[2-[2-(4-iodophenoxy)ethoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-{2-[2-(4-iodophenoxy)ethoxy]ethyl}piperazine oxalate is a complex organic compound that features a piperazine ring substituted with ethyl and ethoxy groups, along with an iodophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[2-[2-(4-iodophenoxy)ethoxy]ethyl]piperazine;oxalic acid typically involves multiple steps:
Formation of the iodophenoxy intermediate: This step involves the iodination of phenol to produce 4-iodophenol, which is then reacted with ethylene oxide to form 2-(4-iodophenoxy)ethanol.
Formation of the piperazine intermediate: Ethylation of piperazine is carried out to produce 1-ethylpiperazine.
Coupling reaction: The 2-(4-iodophenoxy)ethanol is further reacted with ethylene oxide to form 2-[2-(4-iodophenoxy)ethoxy]ethanol, which is then coupled with 1-ethylpiperazine to form the final product.
Oxalate formation: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-{2-[2-(4-iodophenoxy)ethoxy]ethyl}piperazine oxalate can undergo various chemical reactions, including:
Substitution reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The ethoxy and ethyl groups can be oxidized or reduced under appropriate conditions.
Coupling reactions: The piperazine ring can engage in coupling reactions with other electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution reactions: Products include derivatives with various substituents replacing the iodine atom.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the ethoxy and ethyl groups.
Scientific Research Applications
1-Ethyl-4-{2-[2-(4-iodophenoxy)ethoxy]ethyl}piperazine oxalate has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric conditions.
Material science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological research: It can be used as a probe or ligand in studies involving receptor binding or enzyme activity.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-[2-(4-iodophenoxy)ethoxy]ethyl]piperazine;oxalic acid depends on its specific application:
Molecular targets: In medicinal chemistry, it may target specific receptors or enzymes, modulating their activity through binding interactions.
Pathways involved: The compound may influence signaling pathways or metabolic processes, leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
- 1-ethyl-4-{2-[2-(4-bromophenoxy)ethoxy]ethyl}piperazine oxalate
- 1-ethyl-4-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}piperazine oxalate
- 1-ethyl-4-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine oxalate
Comparison:
- Uniqueness: The presence of the iodophenoxy group in 1-Ethyl-4-[2-[2-(4-iodophenoxy)ethoxy]ethyl]piperazine;oxalic acid imparts distinct reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
1-ethyl-4-[2-[2-(4-iodophenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25IN2O2.C2H2O4/c1-2-18-7-9-19(10-8-18)11-12-20-13-14-21-16-5-3-15(17)4-6-16;3-1(4)2(5)6/h3-6H,2,7-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEPJVXFAAPIJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOCCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27IN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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